molecular formula C23H27N7O3 B2859452 2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 1013990-19-6

2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Cat. No.: B2859452
CAS No.: 1013990-19-6
M. Wt: 449.515
InChI Key: DTOOLEXMRYDGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H27N7O3 and its molecular weight is 449.515. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for A2B Adenosine Receptors

Baraldi et al. (2004) synthesized MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors. This compound, after tritiation, served as a valuable tool for the pharmacological characterization of human A2B adenosine receptor subtype, showcasing its potential in research involving receptor binding and signaling pathways.

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019)](https://consensus.app/papers/novel-coii-cuii-coordination-complexes-constructed-chkirate/ad03cadac3d552618c8bb8e8087c664b/?utm_source=chatgpt) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), revealing their significant antioxidant activity. This suggests the utility of such compounds in studying oxidative stress-related biological processes.

Selective Human A2B Adenosine Receptor Antagonists

Tabrizi et al. (2008) identified 1,3-dipropyl-8-(1-phenylacetamide-1H-pyrazol-3-yl)-xanthine derivatives as highly potent and selective antagonists for the human A2B adenosine receptor, highlighting their relevance in developing therapeutic agents targeting adenosine receptors.

Novel 8-Heterocyclic Xanthine Derivatives as A2B Adenosine Receptor Antagonists

Baraldi et al. (2004) reported on the design and synthesis of 8-heterocycle-substituted xanthines, demonstrating their high affinity and selectivity as A2B adenosine receptor antagonists. This work contributes to the understanding of structure-activity relationships and the development of receptor-specific drugs.

Properties

IUPAC Name

2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O3/c1-14-15(2)26-30(16(14)3)22-25-20-19(21(32)29(13-18(24)31)23(33)27(20)4)28(22)12-8-11-17-9-6-5-7-10-17/h5-7,9-10H,8,11-13H2,1-4H3,(H2,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOOLEXMRYDGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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